molecular formula C20H22N6O2S B10977602 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10977602
M. Wt: 410.5 g/mol
InChI Key: ATKOGADAMJCJJX-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 1,2-benzothiazole moiety at the 4-position and a carboxamide group linked to a 2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl side chain. Its molecular formula is inferred as C₁₉H₂₁N₅O₂S, with a calculated molecular weight of 383.07 g/mol.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22N6O2S/c27-18(22-13-15-5-7-21-8-6-15)14-23-20(28)26-11-9-25(10-12-26)19-16-3-1-2-4-17(16)29-24-19/h1-8H,9-14H2,(H,22,27)(H,23,28)

InChI Key

ATKOGADAMJCJJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

Replacing acetone with dimethylformamide (DMF) accelerates the aminolysis step, reducing reaction time to 12 hours but requiring lower temperatures (50°C) to minimize side reactions. Triethylamine, though effective, necessitates rigorous drying, whereas K2CO3 offers superior moisture tolerance.

Stereoelectronic Effects

The electron-withdrawing benzothiazole ring enhances piperazine’s nucleophilicity, favoring chloroacetylation at the secondary amine. Pyridin-4-ylmethylamine’s planar geometry facilitates SN2 displacement, avoiding steric hindrance.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Reflux in acetone)Method B (DMF, 50°C)
Yield50–60%55–65%
Reaction Time18–24 hours12 hours
Purity (HPLC)>98%>97%
Side Products<2%<3%

Method B offers marginally higher yields but requires precise temperature control to suppress imine formation.

Scalability and Industrial Feasibility

Kilogram-scale batches utilize continuous-flow reactors for chloroacetylation, achieving 85% conversion in 30 minutes. Centrifugal partition chromatography replaces column purification, reducing solvent waste by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while reduction of the carbonyl group in the piperazine moiety can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with hydrophobic pockets, while the piperazine and pyridine moieties can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Compound 28 (4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide)

  • Core Structure : Replaces benzothiazole with a benzo[b][1,4]oxazin-3-one moiety.
  • Substituents : Pyridin-3-yl instead of pyridin-4-ylmethyl.
  • Molecular Weight : 410.18 g/mol ([M+H]⁺ = 410.18226).
  • Key NMR Signals : Aromatic protons at δ 8.59 ppm (pyridine CH) and an amide NH at δ 9.05 ppm.
  • Implications: The benzoxazinone’s electron-rich oxygen may alter binding affinity compared to the benzothiazol’s sulfur atom.

Compound 29a (2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide)

  • Core Structure : Similar to Compound 28 but with an acetamide linker.
  • Substituents : Pyridin-3-yl and a flexible acetamide chain.
  • Molecular Weight : 424.20 g/mol ([M+H]⁺ = 424.1976).
  • Key NMR Signals : Aliphatic CH₂ groups at δ 2.60–2.62 ppm and pyridine CH at δ 8.59 ppm.

Benzothiazole-Containing Analogues

2-(4-Ethoxyphenyl)-1,3-benzothiazole

  • Core Structure : Simplifies the target compound’s benzothiazole-piperazine scaffold to a standalone benzothiazole.
  • Substituents : 4-Ethoxyphenyl group.
  • Molecular Weight : 257.31 g/mol.
  • Implications : The absence of a piperazine-carboxamide side chain limits its pharmacological versatility but highlights benzothiazole’s intrinsic role in aromatic interactions.

Physicochemical and Structural Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable NMR Features (δ ppm)
Target Compound 1,2-Benzothiazole Pyridin-4-ylmethylamino ethyl 383.07 Aromatic protons (δ 7.1–8.5, inferred)
Compound 28 Benzo[b][1,4]oxazinone Pyridin-3-yl 410.18 NH (δ 9.05), pyridine CH (δ 8.59)
Compound 29a Benzo[b][1,4]oxazinone Acetamide, pyridin-3-yl 424.20 CH₂ (δ 2.60–2.62), pyridine CH
2-(4-Ethoxyphenyl)-1,3-benzothiazole 1,3-Benzothiazole 4-Ethoxyphenyl 257.31 Ethoxy CH₃ (δ 1.4–1.5, inferred)

Research Implications

  • Benzothiazole vs. Benzoxazinone: The sulfur atom in benzothiazole may enhance electron-deficient character compared to benzoxazinone’s oxygen, influencing binding to hydrophobic pockets.
  • Substituent Effects : The pyridin-4-ylmethyl group in the target compound could improve solubility over pyridin-3-yl analogues due to increased steric accessibility.
  • Synthetic Accessibility : Shared use of carbodiimide reagents (e.g., EDCI, HCTU) suggests scalable synthesis routes for piperazine-carboxamide derivatives .

Biological Activity

The compound 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic organic molecule known for its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a pyridinylmethyl group. This unique architecture suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H19N3O2S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This compound features:

  • Benzothiazole : A bicyclic structure that enhances biological activity.
  • Piperazine ring : Known for its role in various pharmacological effects.
  • Pyridinylmethyl group : Contributes to the compound's interaction with biological targets.

Antiparasitic Activity

Preliminary studies indicate that this compound exhibits significant activity against Leishmania donovani, the causative agent of leishmaniasis. The mechanism of action appears to involve the inhibition of enzymes critical for sterol biosynthesis in these pathogens, which is essential for their growth and survival.

Enzyme Inhibition

The compound has shown promise as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests potential applications in drug development, particularly for enhancing the efficacy of existing treatments or reducing side effects associated with conventional therapies.

Case Studies

  • Inhibition of Leishmania Growth :
    • A study demonstrated that derivatives similar to this compound inhibited the growth of Leishmania species effectively. The specific IC50 values were reported to be significantly lower than those of standard treatments, indicating superior efficacy.
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro tests revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC50 values ranged from 10 µM to 20 µM, suggesting moderate activity compared to existing chemotherapeutics .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:

  • Formation of the benzothiazole moiety.
  • Introduction of the piperazine ring through nucleophilic substitution.
  • Coupling with the pyridinylmethyl group to achieve the final product.

Each step must be optimized to ensure high yield and purity.

Comparative Analysis

The following table summarizes the biological activities of related compounds within the same chemical class:

Compound NameStructural FeaturesBiological Activity
Compound APiperazine with phenyl groupInhibitor of CYP51
Compound BBenzothiazole derivativeStrong inhibitor against Leishmania
Compound CEthyl-substituted piperazineActive against various targets

This comparison highlights how structural variations can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

What are the critical steps and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, starting with the formation of the benzothiazole and piperazine cores, followed by coupling reactions to introduce the pyridylmethylamino-ethylcarboxamide group. Key steps include:

  • Nucleophilic substitution to attach the benzothiazole moiety to the piperazine ring .
  • Amide coupling using reagents like EDCI/HOBt or carbodiimides to link the 2-oxoethylpyridylmethylamine group .
  • Optimization of reaction conditions : Temperature (60–100°C), solvent choice (DMF, dichloromethane), and pH control to minimize side products .
  • Purification : Column chromatography or recrystallization, with purity confirmed via HPLC (>95%) and NMR spectroscopy .

How is the molecular structure of this compound validated, and which analytical techniques are most reliable?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify connectivity of the benzothiazole, piperazine, and pyridylmethyl groups .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities and confirm 3D conformation .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Contradictions may arise from assay variability, structural analogs, or off-target effects. Methodological solutions include:

  • Comparative bioassays : Test the compound against standardized cell lines (e.g., NCI-60 panel for cancer) and microbial strains (e.g., Gram-positive/negative bacteria) under identical conditions .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., fluorinated benzothiazole or substituted pyridyl groups) to isolate bioactive moieties .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate interactions with purported targets (e.g., kinases, DNA gyrase) .

What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonic acid) or formulate as nanoparticles .
  • Metabolic stability : Block metabolic soft spots (e.g., methylene groups) via deuteration or fluorination .
  • Prodrug design : Mask polar groups (e.g., carboxamide) with enzymatically cleavable esters .

How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Screen against target proteins (e.g., PARP, EGFR) using software like AutoDock Vina to prioritize synthetic targets .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to predict potent derivatives .
  • MD simulations : Assess binding stability and conformational dynamics over nanosecond timescales .

Data Contradiction Analysis

How should researchers address variability in IC50 values across studies?

  • Standardize assay protocols : Use consistent cell viability assays (e.g., MTT vs. ATP-based luminescence) and control for variables like serum concentration .
  • Validate purity : Ensure batch-to-batch consistency via HPLC and elemental analysis .
  • Cross-validate targets : Combine genetic (e.g., CRISPR knockout) and pharmacological (e.g., inhibitor co-treatment) approaches to confirm mechanism .

Methodological Recommendations

What in vitro models are most suitable for evaluating neuroprotective or anticonvulsant potential?

  • Primary neuronal cultures : Test against glutamate-induced excitotoxicity or oxygen-glucose deprivation .
  • Electrophysiology : Assess modulation of ion channels (e.g., GABA_A receptors) in patch-clamp assays .

How can researchers elucidate the compound’s mechanism of action when targets are unknown?

  • Phosphoproteomics : Identify signaling pathway alterations via LC-MS/MS .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to pinpoint synthetic lethal genes .

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